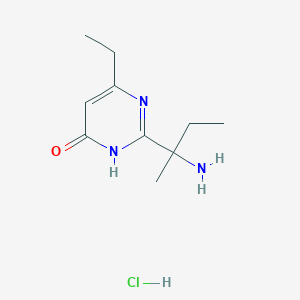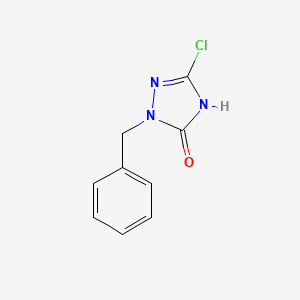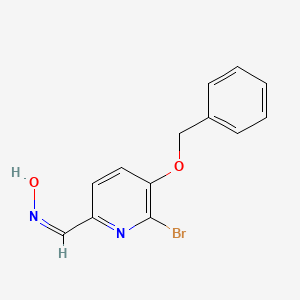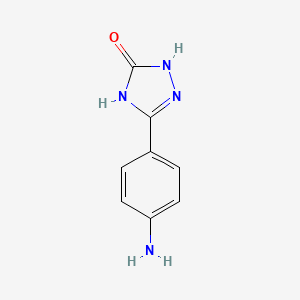
2-Amino-8-(2-Chlorphenyl)-6,9-dihydro-1H-purin-6-on
Übersicht
Beschreibung
The compound is a derivative of purine, which is a heterocyclic aromatic organic compound. Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycle in nature .
Synthesis Analysis
While specific synthesis methods for this compound were not found, purine derivatives are often synthesized through multistep reactions involving amines and formamide .Molecular Structure Analysis
The molecular structure of purine derivatives typically consists of a pyrimidine ring fused to an imidazole ring. It’s likely that the compound you’re interested in has a similar structure, with additional functional groups attached .Chemical Reactions Analysis
Purine derivatives can undergo a variety of chemical reactions, including alkylation, acylation, and halogenation . The specific reactions would depend on the functional groups present in the compound.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, and boiling point can be predicted based on the functional groups present in the compound .Wissenschaftliche Forschungsanwendungen
Klickchemie-Synthese
Die Verbindung wird in der Klickchemie verwendet, um neue Triazol-verknüpfte Pyran-Derivate zu synthetisieren. Diese Derivate finden Anwendungen in der Materialwissenschaft, chemischen Biologie und pharmazeutischen Chemie . Der Prozess beinhaltet eine Cu(I)-katalysierte Alkin-Azid-Cycloaddition (CuAAC), die eine saubere, effiziente und milde Methode zur Herstellung von 1,4-disubstituierten Triazol-Verbindungen ist .
Synthese heterozyklischer Verbindungen
Heterozyklische Verbindungen sind für das Leben unerlässlich und in der Natur weit verbreitet. Die fragliche Verbindung kann zur Herstellung heterozyklischer Gerüste verwendet werden, insbesondere 4H-Pyrane, die biologisch signifikante Strukturen sind. Diese Gerüste sind wichtige Motive in zahlreichen Naturstoffen und besitzen medizinische Aktivitäten wie Antikrebs- und Analgetika-Eigenschaften .
Biologische Aktivität
Triazol-Derivate, die mit der Verbindung synthetisiert werden können, zeigen ein breites Spektrum an biologischen Aktivitäten. Sie werden als Antimykotika, Antikrebsmittel, Antibiotika, Anti-HIV, Antiallergika, Antituberkulosemittel, blutdrucksenkende Medikamente, Pestizide, Neuroleptika und entzündungshemmende Mittel eingesetzt .
Industrielle Anwendungen
Der Triazolring, der Teil der Struktur vieler Verbindungen ist, die mit der Verbindung synthetisiert werden, hat verschiedene industrielle Anwendungen. Dazu gehören Anwendungen als Farbstoffe, Korrosionsinhibitoren, optische Aufheller und Agrochemikalien .
Kristallographische Forschung
In der Kristallographie kann die Verbindung zur Analyse der Struktur neuer chemischer Einheiten verwendet werden. Die Kristallstruktur von synthetisierten Verbindungen gibt Aufschluss über ihre chemischen Eigenschaften und potenziellen Anwendungen .
Koagulationsforschung
Die Verbindung kann auch eine Rolle bei der Untersuchung von Blutgerinnungsfaktoren spielen. Hochwertige Proteinstrukturen werden für die Modellierung von Gerinnungsfaktoren benötigt, und die Verbindung könnte bei der Synthese von Inhibitoren oder anderen Molekülen verwendet werden, die mit diesen Proteinen interagieren .
Wirkmechanismus
Target of Action
The primary target of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is the blood coagulation factor XIIa . This factor plays a crucial role in the blood coagulation system, and it is considered a promising therapeutic target for the development of anticoagulants .
Mode of Action
The compound interacts with factor XIIa in a noncovalent manner . The interaction between the compound and its target results in the inhibition of factor XIIa, thereby preventing the coagulation of blood .
Biochemical Pathways
The inhibition of factor XIIa affects the blood coagulation pathway. This pathway is responsible for the formation of blood clots, which are essential for preventing excessive bleeding. The overactivation of this pathway can lead to the formation of unwanted blood clots, leading to conditions such as thrombosis .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
The inhibition of factor XIIa by 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one results in a decrease in blood coagulation. This can prevent pathological conditions related to blood coagulation without disrupting normal hemostasis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been shown to interact with cyclin-dependent kinases (CDKs), which are essential regulators of cell cycle progression . The nature of these interactions often involves binding to the active sites of the enzymes, thereby inhibiting or activating their catalytic functions.
Cellular Effects
The effects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the TGF-β signaling pathway, which is crucial for regulating cellular proliferation, differentiation, and apoptosis . Additionally, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can alter gene expression patterns, leading to changes in the production of various proteins and enzymes involved in metabolic processes.
Molecular Mechanism
At the molecular level, 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the context. For instance, the compound has been shown to inhibit the activity of certain serine/threonine kinases, which play a pivotal role in cell signaling and regulation . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth in cancer models . At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safe use of the compound in clinical settings.
Metabolic Pathways
2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are essential for the metabolism of many endogenous and exogenous compounds . This inhibition can lead to changes in the levels of metabolites and affect overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-amino-8-(2-chlorophenyl)-6,9-dihydro-1H-purin-6-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into the nucleus, where it can interact with DNA and other nuclear proteins, influencing gene expression and cellular function.
Eigenschaften
IUPAC Name |
2-amino-8-(2-chlorophenyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-6-4-2-1-3-5(6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQKYYUBIVQGUND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C(=O)NC(=N3)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)





![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)

![2-{[(4-Hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}furan-3-carboxylic acid](/img/structure/B1384527.png)
![3-{Ethyl[(8-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}propanoic acid](/img/structure/B1384529.png)
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione](/img/structure/B1384530.png)
![2,2,2-trifluoroethyl N-[3-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]carbamate](/img/structure/B1384531.png)

![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
